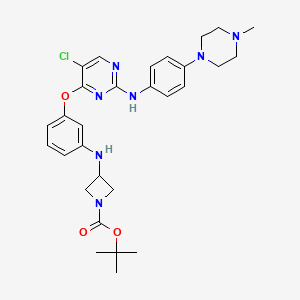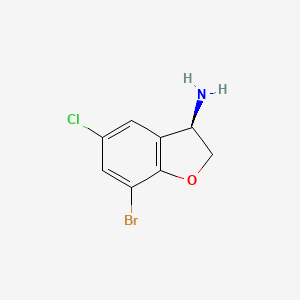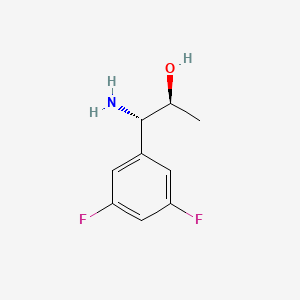![molecular formula C16H15F3N6O4 B13052920 (E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)
(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes nitrophenyl, trifluoro, and hydrazinecarbonyl groups, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of (E)-3-(2-nitrophenyl)acrylaldehyde . This intermediate is then subjected to further reactions involving hydrazine derivatives and trifluoroacetyl compounds under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinecarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .
Applications De Recherche Scientifique
(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of protein kinases involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-4-(2-Nitrophenyl)-2-oxo-3-butenoic acid: Shares the nitrophenyl group and has similar chemical properties.
2-Nitrochalcones: Known for their anti-cancer and anti-inflammatory properties.
Uniqueness
(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide is unique due to its combination of nitrophenyl, trifluoro, and hydrazinecarbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H15F3N6O4 |
|---|---|
Poids moléculaire |
412.32 g/mol |
Nom IUPAC |
(1E)-N-(2-nitroanilino)-3-oxo-3-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]propanimidoyl cyanide |
InChI |
InChI=1S/C16H15F3N6O4/c1-2-10(7-14(26)16(17,18)19)21-24-15(27)8-11(9-20)22-23-12-5-3-4-6-13(12)25(28)29/h3-6,23H,2,7-8H2,1H3,(H,24,27)/b21-10+,22-11+ |
Clé InChI |
XJGAYCKIMSABQY-OIEABDAFSA-N |
SMILES isomérique |
CC/C(=N\NC(=O)C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C#N)/CC(=O)C(F)(F)F |
SMILES canonique |
CCC(=NNC(=O)CC(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



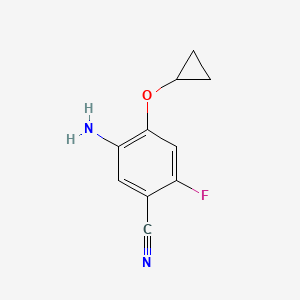
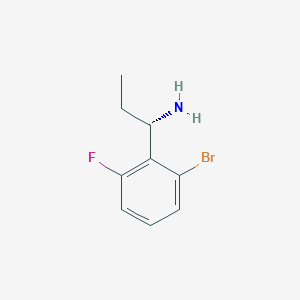

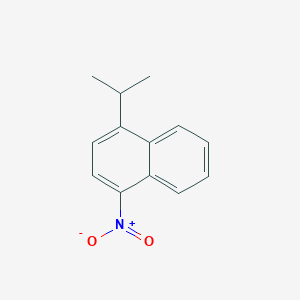
![Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13052878.png)
![6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13052883.png)
